N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide: is a complex organic compound that features a pyrazine ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes. The thiophene ring is then introduced via a sulfonylation reaction.
Attachment of the Pyrazine Ring: The pyrazine ring is attached to the piperidine intermediate through a nucleophilic substitution reaction. This step often requires the use of strong bases and high temperatures to ensure complete reaction.
Final Coupling: The final step involves coupling the pyrazine-piperidine intermediate with the carboxamide group. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of fully saturated piperidine rings.
Substitution: Introduction of various functional groups onto the pyrazine ring, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Piperidine Derivatives: Compounds such as N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide, which are potent antagonists in medicinal chemistry.
Uniqueness
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring, a piperidine ring, and a thiophene ring. This combination of heterocycles is not commonly found in other compounds, making it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c21-16(14-12-17-8-9-18-14)19-7-6-13-4-1-2-10-20(13)25(22,23)15-5-3-11-24-15/h3,5,8-9,11-13H,1-2,4,6-7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDMBVUPJWGHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2=NC=CN=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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